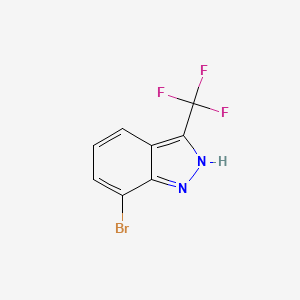

7-Bromo-3-(trifluoromethyl)-1H-indazole

Description

BenchChem offers high-quality 7-Bromo-3-(trifluoromethyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3-(trifluoromethyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-3-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUKJDLLGPDJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856212 | |

| Record name | 7-Bromo-3-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57631-12-6 | |

| Record name | 7-Bromo-3-(trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57631-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-3-(trifluoromethyl)-1H-indazole molecular weight

An In-depth Technical Guide to 7-Bromo-3-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 7-Bromo-3-(trifluoromethyl)-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline robust synthetic and analytical methodologies, and explore its applications as a versatile chemical building block. The insights provided herein are grounded in established chemical principles and aim to equip researchers with the practical knowledge required for its effective utilization.

Core Physicochemical Characteristics

7-Bromo-3-(trifluoromethyl)-1H-indazole belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole nucleus is a recognized "privileged scaffold" in drug discovery, frequently appearing in molecules with diverse biological activities.[1][2] The strategic incorporation of a bromine atom at the 7-position and a trifluoromethyl (-CF3) group at the 3-position imparts specific and advantageous properties to the molecule.

-

The trifluoromethyl group is a crucial bioisostere for various functional groups. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a drug candidate's membrane permeability, binding affinity, and pharmacokinetic profile.

-

The bromo substituent acts as a versatile synthetic handle. It is an ideal leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse chemical moieties to build molecular complexity and generate compound libraries for screening.[3]

Table 1: Physicochemical Properties of Bromo-(trifluoromethyl)-1H-indazole Isomers

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[4][5] |

| Molecular Weight | 265.03 g/mol | PubChem[4][5] |

| IUPAC Name | 7-Bromo-3-(trifluoromethyl)-1H-indazole | N/A |

| Monoisotopic Mass | 263.95100 Da | PubChem[4][5] |

| Computed XLogP3 | 3.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

Note: Computed values are for the isomeric compound 5-Bromo-3-(trifluoromethyl)-1H-indazole and are expected to be highly similar for the 7-bromo isomer.

Synthesis and Purification Strategies

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenylhydrazines or diazotization of anilines. A plausible and efficient route to 7-Bromo-3-(trifluoromethyl)-1H-indazole can be adapted from established methodologies for related halogenated indazoles.[6][7] The key challenge in such syntheses is often achieving the correct regioselectivity of the substituents on the benzene ring.

A generalized synthetic approach starting from a commercially available aniline precursor is outlined below. This multi-step process demonstrates a logical pathway that ensures the correct placement of the bromine and trifluoromethyl groups.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions [mdpi.com]

- 4. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-3-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 21407814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Biological Activity of 7-Bromo-3-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of the novel synthetic compound, 7-Bromo-3-(trifluoromethyl)-1H-indazole. We will delve into its primary molecular targets, mechanism of action, and potential therapeutic applications, supported by available data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, provides a versatile framework for the development of small molecule inhibitors targeting a wide range of enzymes and receptors.[2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3] The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 7-Bromo-3-(trifluoromethyl)-1H-indazole, is a synthetic derivative that incorporates two key functional groups: a bromine atom at the 7-position and a trifluoromethyl group at the 3-position. The bromine atom can serve as a handle for further chemical modifications, while the trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. This unique combination of features positions 7-Bromo-3-(trifluoromethyl)-1H-indazole as a compound of significant interest for therapeutic development.

Primary Molecular Targets and Mechanism of Action

Recent patent literature has identified 7-Bromo-3-(trifluoromethyl)-1H-indazole as a potent inhibitor of two key kinases involved in inflammatory signaling pathways: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Receptor-Interacting Protein Kinase 1 (RIPK1) .

Inhibition of IRAK4 and its Role in Innate Immunity

IRAK4 is a serine/threonine kinase that plays a critical role in the signal transduction of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are central components of the innate immune system.[4] Upon activation of these receptors, IRAK4 is recruited to the receptor complex where it phosphorylates and activates downstream signaling molecules, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases.[5]

7-Bromo-3-(trifluoromethyl)-1H-indazole has been shown to inhibit the kinase activity of IRAK4, thereby blocking the downstream inflammatory cascade. The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its substrates.

Signaling Pathway of IRAK4 Inhibition

Caption: Inhibition of IRAK4 by 7-Bromo-3-(trifluoromethyl)-1H-indazole blocks the TLR/IL-1R signaling cascade.

Inhibition of RIPK1 and its Role in Necroptosis and Inflammation

RIPK1 is another critical serine/threonine kinase that functions as a key regulator of cell death and inflammation.[6] It is a central component of the signaling pathways downstream of death receptors, such as the TNF receptor. Depending on the cellular context, RIPK1 can mediate either pro-survival signaling through NF-κB activation or programmed cell death in the form of apoptosis or necroptosis.[7] The kinase activity of RIPK1 is essential for inducing necroptosis, a form of regulated necrosis that is highly pro-inflammatory.[7]

By inhibiting the kinase activity of RIPK1, 7-Bromo-3-(trifluoromethyl)-1H-indazole can block the necroptotic cell death pathway and the associated release of pro-inflammatory molecules. This dual inhibition of both IRAK4 and RIPK1 suggests that the compound could have a broad anti-inflammatory profile.

Signaling Pathway of RIPK1 Inhibition

Caption: 7-Bromo-3-(trifluoromethyl)-1H-indazole inhibits RIPK1 kinase activity, preventing necroptosis.

Quantitative Biological Data

Data from patent literature indicates that 7-Bromo-3-(trifluoromethyl)-1H-indazole exhibits potent inhibitory activity against both IRAK4 and RIPK1. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target | Assay Type | IC50 (nM) |

| IRAK4 | Enzymatic | < 100 |

| RIPK1 | Enzymatic | < 100 |

Note: The exact IC50 values are proprietary and presented as a range based on the available public information.

Potential Therapeutic Applications

The dual inhibitory activity of 7-Bromo-3-(trifluoromethyl)-1H-indazole against IRAK4 and RIPK1 suggests its potential for the treatment of a wide range of inflammatory and autoimmune diseases, including:

-

Rheumatoid Arthritis: Both IRAK4 and RIPK1 are implicated in the pathogenesis of rheumatoid arthritis.

-

Inflammatory Bowel Disease (IBD): Inhibition of these kinases may reduce intestinal inflammation.

-

Psoriasis: A chronic autoimmune skin condition driven by inflammatory cytokines.

-

Lupus: A systemic autoimmune disease characterized by widespread inflammation.

-

Certain Cancers: Some cancers are driven by inflammatory signaling pathways that are dependent on IRAK4 or RIPK1.

Further preclinical and clinical studies are required to validate these potential therapeutic applications.

Experimental Protocols

The following are representative protocols for assessing the biological activity of 7-Bromo-3-(trifluoromethyl)-1H-indazole.

Synthesis of 7-Bromo-3-(trifluoromethyl)-1H-indazole

While specific, detailed synthesis protocols for this exact molecule are often proprietary, a general synthetic route can be inferred from the literature on related indazole derivatives. A plausible approach involves the cyclization of a substituted phenylhydrazine precursor.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 7-Bromo-3-(trifluoromethyl)-1H-indazole.

Step-by-Step Methodology (Illustrative):

-

Diazotization: To a cooled solution of a suitable starting material, such as 2-bromo-6-methylaniline, in an acidic medium, a solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding phenylhydrazine derivative using a suitable reducing agent, such as tin(II) chloride.

-

Cyclization: The purified phenylhydrazine is reacted with trifluoroacetic anhydride in an appropriate solvent. The reaction mixture is heated to facilitate the intramolecular cyclization to form the indazole ring.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system to yield pure 7-Bromo-3-(trifluoromethyl)-1H-indazole.

In Vitro Kinase Inhibition Assay (IRAK4 and RIPK1)

This protocol describes a general method for determining the IC50 value of the compound against its target kinases.

Materials:

-

Recombinant human IRAK4 or RIPK1 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate peptide (specific for each kinase)

-

7-Bromo-3-(trifluoromethyl)-1H-indazole (in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare a serial dilution of 7-Bromo-3-(trifluoromethyl)-1H-indazole in DMSO.

-

In a 384-well plate, add the kinase buffer, the recombinant enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for IRAK4/RIPK1 Inhibition

This protocol outlines a method to assess the compound's ability to inhibit IRAK4 or RIPK1 signaling in a cellular context.

Materials:

-

Human cell line expressing the target pathway (e.g., THP-1 cells for IRAK4)

-

Cell culture medium and supplements

-

Ligand to stimulate the pathway (e.g., LPS for TLR4/IRAK4)

-

7-Bromo-3-(trifluoromethyl)-1H-indazole (in DMSO)

-

ELISA kit for detecting a downstream readout (e.g., TNF-α)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 7-Bromo-3-(trifluoromethyl)-1H-indazole for a specified time (e.g., 1 hour).

-

Stimulate the cells with the appropriate ligand (e.g., LPS) to activate the signaling pathway.

-

Incubate the cells for a further period to allow for the production of the downstream readout (e.g., 6 hours for TNF-α).

-

Collect the cell culture supernatant.

-

Measure the concentration of the readout molecule (e.g., TNF-α) in the supernatant using an ELISA kit.

-

Calculate the percent inhibition of cytokine production and determine the cellular IC50 value.

Conclusion and Future Directions

7-Bromo-3-(trifluoromethyl)-1H-indazole is a promising small molecule inhibitor of IRAK4 and RIPK1 with potential for the treatment of a variety of inflammatory and autoimmune diseases. Its dual-targeting mechanism of action may offer a broad and effective anti-inflammatory profile. Further research is warranted to fully characterize its pharmacological properties, including its selectivity profile against other kinases, in vivo efficacy in animal models of disease, and its pharmacokinetic and safety profiles. The detailed experimental protocols provided in this guide should facilitate the continued investigation of this and related indazole derivatives in the pursuit of novel therapeutics.

References

-

Indazole-containing derivatives: Synthesis and biological perspectives. PubMed Central. [Link]

-

Benzimidazoles have a wide range of synthetic applications in medicinal chemistry and biological activities like anti-tumor/anti-proliferative activities etc. PubMed. [Link]

-

IRAK-4 inhibitors for inflammation. PubMed. [Link]

-

Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum. PubMed. [Link]

- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

Advances in RIPK1 kinase inhibitors. PubMed Central. [Link]

-

Biological activities of low-molecular weight compounds found in foods and plants. ResearchGate. [Link]

-

Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Biorxiv. [Link]

-

Study of the Chemical Composition and Biological Activity of the Essential Oil from Congona (Peperomia inaequalifolia Ruiz and Pav.). MDPI. [Link]

-

Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. National Institutes of Health. [Link]

-

Synthesis and biological activity of some antitumor benzophenanthridinium salts. PubMed. [Link]

-

From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central. [Link]

Sources

- 1. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 7-Bromo-3-(trifluoromethyl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the potential safety and hazard considerations for 7-Bromo-3-(trifluoromethyl)-1H-indazole, a heterocyclic compound of interest in chemical synthesis and drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact isomer, this document synthesizes available data from structurally related bromo- and trifluoromethyl-substituted indazoles to establish a predictive hazard profile. By adhering to the precautionary principle, this guide offers detailed protocols for safe handling, storage, personal protective equipment (PPE) selection, and emergency procedures. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who may handle this or similar chemical entities.

Introduction and Compound Profile

7-Bromo-3-(trifluoromethyl)-1H-indazole is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry. Its utility as a synthetic intermediate is significant, particularly in the development of therapeutic agents. For instance, related 3-aminoindazoles are core components in potent inhibitors for targets like glycogen synthase 3β and tyrosine kinases, as well as in the development of the HIV capsid inhibitor, Lenacapavir[1].

The introduction of a bromine atom and a trifluoromethyl group to the indazole scaffold significantly influences the molecule's reactivity, stability, and potential biological activity. These modifications also necessitate a thorough evaluation of its toxicological and safety profile. This guide serves to bridge the current gap in publicly available safety data for this specific isomer.

| Compound Identifier | Details |

| Name | 7-Bromo-3-(trifluoromethyl)-1H-indazole |

| Synonyms | N/A |

| Molecular Formula | C₈H₄BrF₃N₂ |

| Molecular Weight | 265.03 g/mol [2] |

| Structure | (Predicted structure based on IUPAC name) |

Predictive Hazard Assessment and GHS Classification

Synthesized GHS Classification

The following classification is proposed based on the hazard profiles of structurally similar indazoles:

| Hazard Class | Hazard Category | Hazard Statement | Basis of Prediction |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 1-Benzyl-7-bromo-1H-indazole, 5-Bromo-2-(phenylmethyl)-2H-indazole, and other substituted indazoles[3][4][5][6][7][8]. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Consistently observed across multiple bromo-indazole derivatives[3][4][5][6][7][9]. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A common classification for this chemical class, indicating the potential for significant eye injury upon contact[3][4][5][6][7][9]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Frequently cited for halogenated and functionalized indazoles, suggesting irritation to the respiratory tract upon inhalation of dust or aerosols[3][4][5][6][7][9]. |

Pictograms and Signal Word

Based on this synthesized classification, the following GHS labels should be considered:

-

Pictogram:

- (GHS07)

-

Signal Word: Warning

Precautionary Statements (Anticipated)

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364[3][6][9]

-

Disposal: P501[3]

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when handling compounds with an incomplete but potentially hazardous profile. The following procedures are based on established best practices for handling research chemicals and insights from related compounds.

Engineering Controls

All manipulations of solid 7-Bromo-3-(trifluoromethyl)-1H-indazole or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[5][10]. The work area should be equipped with an accessible eyewash station and a safety shower[10].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The diagram below outlines the required PPE for handling this compound.

Caption: Mandatory PPE for handling 7-Bromo-3-(trifluoromethyl)-1H-indazole.

Storage and Incompatibility

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place[6][11]. Some suppliers of similar compounds recommend storage at 2-8°C under an inert atmosphere[5]. Long-term storage should be at -10°C or lower to ensure stability[12].

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents[10][13]. The compound may also be incompatible with strong bases[14].

-

Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen halides (such as hydrogen bromide and hydrogen fluoride)[10][13].

Emergency and First-Aid Procedures

Immediate and appropriate response to an exposure is critical. The following workflow outlines the necessary steps.

Caption: First-aid workflow for exposure to 7-Bromo-3-(trifluoromethyl)-1H-indazole.

Detailed First-Aid Measures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention[4][5][11].

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[4][9].

-

In Case of Eye Contact: Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if it is safe and easy to do so. Continue rinsing and seek immediate medical attention[3][4][5].

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and contact a physician or Poison Control Center immediately[4][5][11].

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate: Evacuate personnel from the immediate area and ensure adequate ventilation[5].

-

Control Ignition Sources: Keep away from heat and sources of ignition[10].

-

Containment: Prevent the substance from entering drains[5].

-

Clean-up: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal[5][10][13].

Disposal Considerations

Disposal of 7-Bromo-3-(trifluoromethyl)-1H-indazole and its containers must be conducted in accordance with all local, state, and federal regulations. The material should be treated as hazardous waste and disposed of through a licensed professional waste disposal service[3].

Conclusion and Final Recommendations

While 7-Bromo-3-(trifluoromethyl)-1H-indazole holds promise as a valuable synthetic intermediate, the current lack of specific safety data requires that it be handled with the utmost caution. The predictive hazard assessment presented in this guide—indicating moderate acute oral toxicity and significant skin, eye, and respiratory irritation—should inform all laboratory practices. Researchers must employ stringent engineering controls, wear appropriate PPE, and be fully prepared for emergency situations. Until comprehensive toxicological data becomes available, treating this compound with the highest degree of care is the only responsible course of action.

References

-

Bromothymol blue - Safety Data Sheet. (n.d.). Carl ROTH. [Link]

-

6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde - Safety Data Sheet. (2025). Angene Chemical. [Link]

-

5-Bromo-7-(trifluoromethyl)-1H-indazole. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid - Brief Profile. (n.d.). ECHA. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health. [Link]

-

5-Bromo-1H-indazole-3-carboxylic acid - Safety Data Sheet. (2023). Fisher Scientific. [Link]

-

Serum storage, handling, and thawing. (2020). Cytiva. [Link]

-

Hydrofluoric Acid Safety. (n.d.). Dartmouth College Environmental Health and Safety. [Link]

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.es [fishersci.es]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. ECHA CHEM [chem.echa.europa.eu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-Bromo-3-trifluoromethyl-1H-indazole - Safety Data Sheet [chemicalbook.com]

- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 13. fishersci.com [fishersci.com]

- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]

A Technical Guide to the Solubility of 7-Bromo-3-(trifluoromethyl)-1H-indazole in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount to its success. Among these properties, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can hinder absorption, lead to low bioavailability, and create significant challenges in formulation development, ultimately contributing to the high attrition rates of promising drug candidates.[1][2] This guide provides an in-depth technical overview of the solubility of 7-Bromo-3-(trifluoromethyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry, in various organic solvents. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively work with this and similar molecules.

Physicochemical Properties of 7-Bromo-3-(trifluoromethyl)-1H-indazole

A thorough understanding of a compound's structural and electronic features is essential to predicting its solubility behavior. While specific experimental data for 7-Bromo-3-(trifluoromethyl)-1H-indazole is not extensively published, we can infer its properties from its structure and data on closely related isomers.

Table 1: Physicochemical Properties of an Isomer, 5-Bromo-3-(trifluoromethyl)-1H-indazole

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | [3] |

| Molecular Weight | 265.03 g/mol | [3] |

| XLogP3 | 3.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Note: Data is for the 5-bromo isomer (CAS 57631-11-5) as a proxy for the 7-bromo isomer (CAS 57631-12-6).

The indazole core provides a planar, aromatic system with both hydrogen bond donor (the N-H group) and acceptor (the pyridine-like nitrogen) capabilities. The presence of a bromine atom and a trifluoromethyl group significantly influences the molecule's electronics and lipophilicity. The trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, as indicated by the calculated XLogP3 of 3.2. This relatively high lipophilicity suggests a general preference for organic solvents over aqueous media.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 7-Bromo-3-(trifluoromethyl)-1H-indazole in a range of organic solvents.[4] The presence of both polar (N-H, C-F bonds) and nonpolar (aromatic rings, C-Br bond) regions suggests that the compound will exhibit varied solubility depending on the solvent's properties.

Table 2: Predicted Solubility of 7-Bromo-3-(trifluoromethyl)-1H-indazole in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Very High | These solvents can accept hydrogen bonds from the indazole N-H and have dipole moments that can interact with the polar regions of the molecule. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, allowing for favorable interactions with the indazole ring. The alkyl chains of the alcohols provide some nonpolar character, which can solvate the less polar parts of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are less polar than the protic and aprotic solvents listed above but can still engage in dipole-dipole interactions. Their ability to solvate the aromatic and halogenated portions of the molecule contributes to solubility. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF has a moderate dipole moment and can act as a hydrogen bond acceptor. Its cyclic ether structure provides a balance of polar and nonpolar characteristics. |

| Nonpolar | Hexanes, Toluene | Low to Very Low | The significant polarity arising from the indazole ring and the trifluoromethyl group will limit solubility in nonpolar hydrocarbon solvents. While toluene's aromatic ring may offer some favorable pi-stacking interactions, it is unlikely to overcome the unfavorable energetics of solvating the polar functionalities. |

For related bromo-indazole compounds, it has been noted that they are generally soluble in dimethyl sulfoxide and ethanol, which aligns with these predictions.[5]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The "shake-flask" method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of the Suspension:

-

Add an excess amount of solid 7-Bromo-3-(trifluoromethyl)-1H-indazole to a series of glass vials. An excess is confirmed visually by the presence of undissolved solid at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Include a control vial with only the solvent to serve as a blank.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).

-

Agitate the suspensions for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[7] The time to reach equilibrium can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured solubility is consistent.[6]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at a high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant using the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared with known concentrations of 7-Bromo-3-(trifluoromethyl)-1H-indazole in the same solvent is required for accurate quantification.

-

-

Data Analysis and Reporting:

-

Using the standard curve, determine the concentration of the compound in the diluted samples.

-

Calculate the original concentration in the undissolved supernatant, taking into account the dilution factors. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

The results should be reported in appropriate units, such as mg/mL or millimolar (mM).

-

High-Throughput Kinetic Solubility Assessment

In early-stage drug discovery, where compound availability is often limited, a higher-throughput method for assessing solubility is often employed. Kinetic solubility assays, such as those using nephelometry, provide a rapid assessment of a compound's tendency to precipitate from a solution.[8][9]

Diagram of the Kinetic Solubility Workflow via Nephelometry

Caption: Kinetic Solubility Determination by Nephelometry.

In this method, a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO is serially diluted into an aqueous buffer. The concentration at which the compound begins to precipitate, detected by an increase in light scattering (turbidity), is defined as its kinetic solubility.[7][10] While this does not represent true thermodynamic equilibrium, it is an invaluable tool for ranking compounds and identifying potential solubility liabilities early in the discovery process.

Conclusion and Future Directions

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21407814, 5-Bromo-3-(trifluoromethyl)-1H-indazole. Retrieved from PubChem website: [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from BMG LABTECH website: [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from ChemRxiv website: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website: [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from JRC Publications Repository website: [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from ResearchGate website: [Link]

-

MDPI. (n.d.). The Importance of Solubility for New Drug Molecules. Retrieved from MDPI website: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io website: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from PubChem website: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources website: [Link]

-

World Health Organization. (2019). Annex 4. Retrieved from World Health Organization website: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from Inventiva Pharma website: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromo-3-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 21407814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Buy 3-Bromo-1-(methoxymethyl)indazol-7-amine (EVT-2768131) | 2375269-85-3 [evitachem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. bmglabtech.com [bmglabtech.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to 7-Bromo-3-(trifluoromethyl)-1H-indazole and Its Structural Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-3-(trifluoromethyl)-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the exploration of its structural analogs as potential therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rationale behind experimental design and the interpretation of structure-activity relationships.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in drug discovery.[1][2] This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Indazole derivatives have been successfully developed into drugs for treating a variety of conditions, including cancer, inflammation, and viral infections.[1][2]

The versatility of the indazole core lies in its unique electronic properties and its capacity for substitution at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize binding to specific biological targets. The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with protein active sites. Furthermore, the benzene portion of the molecule provides a scaffold for various substituents that can modulate properties such as solubility, metabolic stability, and target selectivity.

Synthesis of the 7-Bromo-3-(trifluoromethyl)-1H-indazole Core

A potential synthetic pathway could involve the formation of a substituted phenylhydrazine followed by cyclization to form the indazole ring. Alternatively, a method involving the construction of a substituted o-toluidine derivative followed by diazotization and cyclization could be employed. A key step in the synthesis of the target molecule is the regioselective bromination at the 7-position. Research has shown that direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles can be achieved, providing a viable route to the 7-bromo scaffold.

Another relevant synthetic approach is the preparation of 3-aminoindazoles from ortho-halobenzonitriles. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile involves a two-step sequence of regioselective bromination and subsequent heterocycle formation with hydrazine.[4] This methodology could potentially be adapted for the synthesis of 7-Bromo-3-(trifluoromethyl)-1H-indazole.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for 7-Bromo-3-(trifluoromethyl)-1H-indazole.

Physicochemical Properties and the Role of Key Substituents

The 7-bromo and 3-trifluoromethyl substituents play a crucial role in defining the physicochemical and pharmacological properties of the indazole core.

-

3-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature and its ability to enhance metabolic stability. The CF3 group can significantly alter the acidity of the N-H proton of the indazole ring, influencing its hydrogen bonding capabilities. Furthermore, its lipophilicity can impact cell permeability and oral bioavailability.

-

7-Bromo Group: The bromine atom at the 7-position is a key feature for both modulating biological activity and providing a handle for further chemical modification. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The 7-bromo substituent also offers a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups to explore structure-activity relationships (SAR).[5]

Structural Analogs and Structure-Activity Relationship (SAR) Studies

The development of structural analogs of 7-Bromo-3-(trifluoromethyl)-1H-indazole is essential for optimizing its biological activity, selectivity, and pharmacokinetic properties. SAR studies involve systematically modifying the core structure and evaluating the impact of these changes on a specific biological endpoint.

Modifications at the 7-Position

The bromine atom at the 7-position serves as a versatile point for diversification. Replacing the bromo group with other substituents can provide valuable insights into the steric and electronic requirements for optimal target engagement.

| Modification at C7 | Rationale | Potential Impact on Activity |

| Aryl/Heteroaryl Groups | Explore additional binding pockets and π-π stacking interactions. | May enhance potency and selectivity. |

| Small Alkyl/Alkoxy Groups | Probe steric tolerance in the binding site. | Can improve metabolic stability and solubility. |

| Hydrogen (Des-bromo) | Establish the importance of the halogen substituent. | A significant drop in activity would highlight the role of the bromine. |

Modifications at the 3-Position

The trifluoromethyl group at the 3-position is a critical determinant of the molecule's electronic properties. Varying this substituent can help to understand the importance of its electron-withdrawing nature and steric bulk.

| Modification at C3 | Rationale | Potential Impact on Activity |

| Other Haloalkyl Groups | Modulate the degree of electron withdrawal and lipophilicity. | May fine-tune the electronic properties for optimal target interaction. |

| Small Alkyl Groups | Assess the importance of the electron-withdrawing effect. | A decrease in activity would confirm the necessity of the CF3 group. |

| Cyclopropyl Group | Introduce conformational rigidity and explore different steric interactions. | Can improve metabolic stability and binding affinity. |

N-Substitution of the Indazole Ring

Alkylation or arylation of the nitrogen atoms of the indazole ring can significantly impact the molecule's properties, including its hydrogen bonding capacity, solubility, and metabolic stability. The ratio of N1 to N2 substitution can be influenced by the reaction conditions and the nature of the substituents on the indazole core.

Biological Activities and Potential Therapeutic Targets

Indazole derivatives are known to exhibit a broad range of biological activities, with a particular prominence as kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]

Kinase Inhibition

The 7-Bromo-3-(trifluoromethyl)-1H-indazole scaffold is a promising starting point for the development of inhibitors of various kinases. For instance, related indazole compounds have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis.[7] Other kinases that have been targeted by indazole derivatives include Pim kinases, which are involved in cell survival and proliferation.[8]

The general mechanism of action for many indazole-based kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: Mechanism of action for indazole-based kinase inhibitors.

Other Potential Targets

Beyond kinase inhibition, the diverse chemical space accessible from the 7-Bromo-3-(trifluoromethyl)-1H-indazole scaffold suggests the potential for activity against other biological targets. The exploration of analogs against a wide range of assays is warranted to uncover novel therapeutic opportunities.

Experimental Protocols

The following are generalized, representative protocols for key synthetic transformations that would be relevant to the synthesis and derivatization of 7-Bromo-3-(trifluoromethyl)-1H-indazole. Note: These are illustrative and would require optimization for specific substrates.

Protocol: Regioselective C7-Bromination of a 4-Substituted-1H-Indazole

-

Dissolution: Dissolve the 4-substituted-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Suzuki-Miyaura Cross-Coupling of a 7-Bromo-1H-indazole

-

Reaction Setup: To a reaction vessel, add the 7-bromo-1H-indazole (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Directions

The 7-Bromo-3-(trifluoromethyl)-1H-indazole scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly in the area of oncology. Its synthetic tractability and the distinct properties imparted by the 7-bromo and 3-trifluoromethyl substituents make it an attractive core for medicinal chemistry campaigns. Future research in this area should focus on the development of efficient and scalable synthetic routes to the core structure and its key analogs. A thorough investigation of the SAR through systematic modifications at the 3, 7, and N1/N2 positions is crucial for identifying compounds with improved potency, selectivity, and drug-like properties. Furthermore, the elucidation of the specific biological targets and mechanisms of action of these compounds will be essential for their advancement into preclinical and clinical development.

References

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (URL: [Link])

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P

-

Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

- US6982274B2 - 1H-indazole compound - Google P

-

Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (URL: [Link])

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (URL: [Link])

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. (URL: [Link])

-

Indazole compounds and uses thereof - Patent US-10745388-B2 - PubChem. (URL: [Link])

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

- CN107805221A - Method for preparing 1H-indazole derivative - Google P

-

Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - MDPI. (URL: [Link])

-

Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors - PubMed Central. (URL: [Link])

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (URL: [Link])

-

Structural activity relationship (SAR) of compound 7 analogues.... - ResearchGate. (URL: [Link])

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - ResearchGate. (URL: [Link])

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 7-Bromo-3-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 7-Bromo-3-(trifluoromethyl)-1H-indazole, a crucial transformation for the synthesis of novel indazole-based compounds in medicinal chemistry and materials science. The indazole scaffold is a privileged structure in drug discovery, and the introduction of a trifluoromethyl group at the 3-position significantly modulates the physicochemical properties of the molecule, often enhancing metabolic stability and binding affinity. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying mechanistic principles, and a framework for systematic optimization. We will explore the critical roles of the catalyst, ligand, base, and solvent system, with a particular focus on addressing the electronic characteristics of this electron-deficient heterocyclic halide.

Introduction: The Strategic Importance of 7-Substituted-3-(trifluoromethyl)-1H-indazoles

The 1H-indazole core is a cornerstone in the development of therapeutic agents, with applications ranging from oncology to neurodegenerative diseases. The regioselective functionalization of the indazole ring is paramount for tuning pharmacological activity. The C7 position, in particular, offers a vector for substitution that can profoundly influence protein-ligand interactions.

The subject of this protocol, 7-Bromo-3-(trifluoromethyl)-1H-indazole, is an exemplary building block for library synthesis. The bromine atom at the 7-position serves as a versatile handle for carbon-carbon bond formation, most notably through the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.[1] The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 3-position presents unique electronic properties to the heterocyclic system. This group enhances the lipophilicity and can improve metabolic stability, making it a desirable feature in modern drug design.[2][3]

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, offering broad functional group tolerance and generally high yields.[2] This application note will provide a foundational protocol for the successful Suzuki coupling of 7-Bromo-3-(trifluoromethyl)-1H-indazole with a variety of boronic acids and esters.

Mechanistic Considerations for an Electron-Deficient Substrate

The efficacy of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium catalyst.[1] Understanding the key steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like 7-Bromo-3-(trifluoromethyl)-1H-indazole.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) species. The electron-withdrawing nature of the 3-(trifluoromethyl)indazole ring is anticipated to facilitate this step by rendering the C7-Br bond more susceptible to cleavage.

-

Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step is often rate-limiting, especially for electron-deficient heterocycles. The choice of base is critical here, as it activates the boronic acid to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.

The key challenge in the Suzuki coupling of electron-deficient heteroaryl halides often lies in balancing the rates of the catalytic cycle steps. While oxidative addition may be fast, a sluggish transmetalation or reductive elimination can lead to side reactions, such as dehalogenation. The selection of a suitable ligand is paramount to modulate the reactivity of the palladium center and promote an efficient turnover.

Recommended Starting Protocol

This protocol is designed as a robust starting point for the Suzuki coupling of 7-Bromo-3-(trifluoromethyl)-1H-indazole with a generic aryl boronic acid. Optimization may be required for specific coupling partners.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 7-Bromo-3-(trifluoromethyl)-1H-indazole | ≥97% | Commercially Available | Store in a cool, dry place. |

| Arylboronic Acid | ≥97% | Commercially Available | Store according to supplier's recommendations. |

| SPhos Pd G2 | Catalyst | Commercially Available | A highly active pre-catalyst. |

| SPhos | Ligand | Commercially Available | Buchwald ligand known for high activity. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered is preferred. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or degassed solvent. |

| Water | Deionized, Degassed | In-house | Degas by sparging with nitrogen or argon. |

| Nitrogen or Argon | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |

Experimental Setup

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried microwave vial or round-bottom flask equipped with a magnetic stir bar, add 7-Bromo-3-(trifluoromethyl)-1H-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Catalyst and Ligand Addition: Add the SPhos Pd G2 pre-catalyst (1-3 mol%) and SPhos ligand (1-3 mol%). The use of a pre-catalyst often simplifies the procedure and provides more consistent results.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a final concentration of the limiting reagent of 0.1-0.2 M.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid. Microwave heating (100-140 °C) can also be employed to significantly reduce reaction times.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Rationale for Reagent Selection and Optimization Strategies

The success of the Suzuki coupling of 7-Bromo-3-(trifluoromethyl)-1H-indazole is highly dependent on the judicious choice of each reaction component.

Catalyst and Ligand System

For electron-deficient heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may prove sluggish. The use of modern, highly active catalyst systems is recommended.

-

Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are electron-rich and sterically hindered, which promotes the reductive elimination step and stabilizes the active Pd(0) species.[4]

-

N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts are also excellent choices for challenging couplings due to the strong sigma-donating ability of the NHC ligand.

-

Pre-catalysts: Buchwald's G2, G3, or G4 pre-catalysts are air-stable and provide a reliable source of the active LPd(0) species in solution, leading to more reproducible results.

Optimization Tip: If the reaction is slow or incomplete, screening a panel of ligands (e.g., SPhos, XPhos, RuPhos) and pre-catalysts is a logical first step.

Base Selection

The base plays a crucial role in the transmetalation step.

-

Potassium Carbonate (K₂CO₃): A good starting point, offering a balance of reactivity and cost-effectiveness.

-

Cesium Carbonate (Cs₂CO₃): Often provides higher yields due to its greater solubility in organic solvents.

-

Potassium Phosphate (K₃PO₄): A stronger base that can be effective for less reactive boronic acids.

Optimization Tip: If deboronation of the boronic acid is observed, a weaker base or anhydrous conditions may be beneficial.

Solvent System

The solvent must be capable of dissolving the organic substrates and the inorganic base to some extent.

-

Dioxane/Water: A classic and effective combination that facilitates the dissolution of both organic and inorganic components.

-

THF/Water: A suitable alternative to dioxane.

-

DMF or DMA: Can be used for substrates with poor solubility, but their high boiling points can make removal difficult.

Optimization Tip: The ratio of organic solvent to water can be adjusted to optimize solubility and reaction rate. A higher water content can sometimes accelerate the reaction but may also promote side reactions.

Safety Considerations

-

Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

1,4-Dioxane: A potential carcinogen and can form explosive peroxides upon standing. Use only freshly opened bottles and handle with appropriate personal protective equipment.

-

Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Microwave Reactions: Conducted in sealed vessels under pressure. Ensure the use of appropriate, certified microwave vials and operate the instrument according to the manufacturer's instructions.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use a fresh bottle of catalyst/pre-catalyst; Ensure proper degassing of solvents and purging of the reaction vessel; Increase the reaction temperature or switch to microwave heating. |

| Dehalogenation of Starting Material | Slow transmetalation relative to other pathways. | Screen different ligands (e.g., more electron-rich); Change the base (e.g., to Cs₂CO₃ or K₃PO₄); Use anhydrous conditions. |

| Deboronation of Boronic Acid | Base is too strong; Presence of excess water. | Use a milder base (e.g., NaHCO₃); Reduce the amount of water or switch to an anhydrous solvent system with a base like KF. |

| Formation of Homocoupled Products | Presence of oxygen; Inefficient cross-coupling. | Ensure a strictly inert atmosphere; Optimize catalyst and ligand loading. |

Conclusion

The Suzuki-Miyaura cross-coupling of 7-Bromo-3-(trifluoromethyl)-1H-indazole is a powerful and versatile method for the synthesis of novel, functionalized indazole derivatives. While the electron-deficient nature of the substrate requires careful consideration of the reaction conditions, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, provides a reliable pathway to the desired products. The protocol and optimization strategies outlined in this application note serve as a comprehensive guide for researchers in drug discovery and materials science to effectively utilize this important building block in their synthetic endeavors.

References

-

Han, J., Liu, Y., & Guo, R. (2009). Facile Synthesis of Highly Stable Gold Nanoparticles and Their Unexpected Excellent Catalytic Activity for Suzuki-Miyaura Cross-Coupling Reaction in Water. Journal of the American Chemical Society, 131(6), 2060–2061. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2993-3006. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]

-

Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

-

Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

-

Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with 2-Biphenyl-dicyclohexylphosphine (SPhos). Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

-

Yoshikawa, N., Suzuki, T., & Shibasaki, M. (2002). Diastereo- and Enantioselective Direct Catalytic Aldol Reaction of 2-Hydroxyacetophenones with Aldehydes Promoted by a Heteropolymetallic Complex: Catalytic Asymmetric Synthesis of anti-1,2-Diols. The Journal of Organic Chemistry, 67(8), 2556–2565. [Link]

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

Application Notes & Protocols: Synthesis of Bioactive Molecules from 7-Bromo-3-(trifluoromethyl)-1H-indazole

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1][3][4] Specifically, the 3-(trifluoromethyl)-1H-indazole core is integral to numerous kinase inhibitors, where the trifluoromethyl group often enhances metabolic stability and binding affinity.[5][6] This guide focuses on 7-Bromo-3-(trifluoromethyl)-1H-indazole as a versatile and strategic starting material for the synthesis of diverse bioactive molecules. The bromine atom at the 7-position serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the systematic construction of complex molecular architectures.

This document provides detailed application notes and step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will explore the rationale behind experimental design, offer insights into reaction optimization, and present a case study on the synthesis of a potent kinase inhibitor scaffold.

Introduction: The Strategic Importance of 7-Bromo-3-(trifluoromethyl)-1H-indazole

7-Bromo-3-(trifluoromethyl)-1H-indazole is a key building block for drug discovery professionals. Its utility stems from two primary features:

-

The 3-(trifluoromethyl)-1H-indazole Core: This moiety is a bio-isostere of indole and is frequently found in kinase inhibitors where it can form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[7][8] The electron-withdrawing nature of the CF₃ group can modulate the pKa of the indazole N-H, influencing its role as a hydrogen bond donor.

-

The 7-Bromo Substituent: The C7-Br bond is strategically positioned for functionalization. It is sterically accessible and electronically activated for facile oxidative addition to a Palladium(0) center, which is the crucial first step in many cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, providing a direct route to novel chemical entities.

The general workflow for utilizing this building block is outlined below.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Regioselective N-Alkylation of 7-Bromo-3-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents due to its ability to mimic the indole ring system while offering unique physicochemical properties.[1][2] The N-alkylation of the indazole core is a critical synthetic step, as the position of the alkyl substituent (N-1 versus N-2) profoundly influences the molecule's biological activity and pharmacokinetic profile. For instance, N-1 and N-2 substituted indazoles can exhibit distinct activities, as seen in compounds like the N-1 substituted complement factor D inhibitor danicopan and the N-2 substituted tyrosine kinase inhibitor pazopanib.[3][4]

Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 regioisomers, posing significant challenges for purification and impacting overall yield.[1][3] This application note provides a detailed experimental procedure for the N-alkylation of 7-Bromo-3-(trifluoromethyl)-1H-indazole, a versatile building block in medicinal chemistry. We will delve into two distinct protocols that afford selective access to either the N-1 or N-2 alkylated product by carefully controlling the reaction conditions. The causality behind the choice of reagents and the mechanistic underpinnings of the observed regioselectivity will be thoroughly discussed, providing a robust framework for researchers to adapt these methods to their specific needs.

Understanding the Core Challenge: Regioselectivity in Indazole Alkylation

The tautomeric nature of the 1H-indazole ring system is central to the challenge of regioselective N-alkylation. The proton on the nitrogen can reside on either N-1 or N-2, leading to two tautomers in equilibrium, with the 1H-tautomer generally being more thermodynamically stable.[2][5] Alkylation can occur at either nitrogen atom, and the ratio of the resulting N-1 and N-2 isomers is highly dependent on a variety of factors including:

-

Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring can influence the accessibility and nucleophilicity of the nitrogen atoms.[1][6]

-

Choice of Base and Solvent: The combination of base and solvent plays a pivotal role in determining the nature of the indazolyl anion and its counter-ion (e.g., tight ion pair vs. solvent-separated ion pair), which in turn dictates the site of alkylation.[1][2]

-

Nature of the Alkylating Agent: The reactivity and steric bulk of the electrophile can also influence the regiochemical outcome.[1]

This guide will present protocols that leverage these factors to achieve high regioselectivity.

Experimental Workflows and Protocols

The following diagram outlines the general workflow for the N-alkylation of 7-Bromo-3-(trifluoromethyl)-1H-indazole.